METHYL REL-2-{[(6R,6AR,13S,13AS)-3,4,6,7,8,9,10,12,13,13A-DECAHYDRO-2H-6,13-METHANODIPYRIDO[1,2-A:3',2'-E]AZOCIN-1(6AH)-YLCARBONYL]AMINO}BENZOATE
Description
METHYL REL-2-{[(6R,6AR,13S,13AS)-3,4,6,7,8,9,10,12,13,13A-DECAHYDRO-2H-6,13-METHANODIPYRIDO[1,2-A:3',2'-E]AZOCIN-1(6AH)-YLCARBONYL]AMINO}BENZOATE is a complex organic compound with a unique tetracyclic structure
Properties
IUPAC Name |
methyl 2-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-30-23(28)19-8-2-3-9-20(19)25-24(29)27-12-6-7-16-13-17-14-18(22(16)27)15-26-11-5-4-10-21(17)26/h2-3,8-9,13,17-18,21-22H,4-7,10-12,14-15H2,1H3,(H,25,29)/t17-,18-,21+,22+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLCSNOXDNLSFX-MOXQZVSFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCCC3=CC4CC(C32)CN5C4CCCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCCC3=C[C@H]4C[C@H]([C@@H]32)CN5[C@@H]4CCCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL REL-2-{[(6R,6AR,13S,13AS)-3,4,6,7,8,9,10,12,13,13A-DECAHYDRO-2H-6,13-METHANODIPYRIDO[1,2-A:3',2'-E]AZOCIN-1(6AH)-YLCARBONYL]AMINO}BENZOATE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetracyclic core, followed by the introduction of the benzoate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
METHYL REL-2-{[(6R,6AR,13S,13AS)-3,4,6,7,8,9,10,12,13,13A-DECAHYDRO-2H-6,13-METHANODIPYRIDO[1,2-A:3',2'-E]AZOCIN-1(6AH)-YLCARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
METHYL REL-2-{[(6R,6AR,13S,13AS)-3,4,6,7,8,9,10,12,13,13A-DECAHYDRO-2H-6,13-METHANODIPYRIDO[1,2-A:3',2'-E]AZOCIN-1(6AH)-YLCARBONYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL REL-2-{[(6R,6AR,13S,13AS)-3,4,6,7,8,9,10,12,13,13A-DECAHYDRO-2H-6,13-METHANODIPYRIDO[1,2-A:3',2'-E]AZOCIN-1(6AH)-YLCARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to METHYL REL-2-{[(6R,6AR,13S,13AS)-3,4,6,7,8,9,10,12,13,13A-DECAHYDRO-2H-6,13-METHANODIPYRIDO[1,2-A:3',2'-E]AZOCIN-1(6AH)-YLCARBONYL]AMINO}BENZOATE include other tetracyclic compounds with different functional groups or substituents.
Uniqueness
The uniqueness of this compound lies in its specific tetracyclic structure and the presence of the benzoate group, which may confer distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
